5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c1-12-10-14(13-6-3-2-4-7-13)20-17-11-15(22-24(12)17)19-21-18(23-25-19)16-8-5-9-26-16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZILGYZGYICAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the pyrazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases involved in cancer cell proliferation. The incorporation of the oxadiazole ring enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer types.
| Compound | Activity | Reference |
|---|---|---|
| 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | Anticancer | PubChem |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that similar pyrazolo derivatives demonstrate efficacy against a range of bacterial and fungal strains. The presence of thiophene and oxadiazole rings may contribute to enhanced membrane permeability and interaction with microbial targets.
Organic Electronics
The unique electronic properties of 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to function as a hole transport material has been investigated in several studies.
| Application | Property | Reference |
|---|---|---|
| OLEDs | Hole transport | Chemical Book |
| OPVs | Electron donor | Academia.edu |
Pesticidal Activity
Emerging research suggests that compounds with oxadiazole structures exhibit potential as pesticides. The compound's ability to disrupt pest metabolic pathways could provide a new avenue for developing environmentally friendly agricultural chemicals.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study explored the anticancer effects of various pyrazolo derivatives, including the target compound. In vitro assays demonstrated significant inhibition of tumor cell growth in breast and lung cancer models.
Case Study 2: OLED Performance
An investigation into the use of the compound in OLEDs revealed that devices incorporating this material exhibited improved brightness and efficiency compared to conventional materials.
Mechanism of Action
The mechanism by which 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and disrupt its function is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal and materials chemistry. Key analogs include:
Key Findings :
1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups. Comparisons include:
Key Findings :
- Synthetic Routes : The target compound’s synthesis may parallel methods in , where TMSCl promotes cyclization. Suzuki coupling (used in ) offers modularity for diverse substituents.
- Bioactivity : Oxadiazoles with electron-deficient substituents (e.g., fluorophenyl in ) often exhibit enhanced biological activity due to improved target engagement.
Thiophene-Containing Analogs
Thiophene rings influence solubility and intermolecular interactions:
Key Findings :
- Solubility : Thiophene’s moderate hydrophobicity balances solubility and membrane permeability.
- Structural Rigidity : Thiophene-containing analogs (e.g., L3–L5 ) exhibit planar geometries, favoring stacking interactions in crystal lattices or target binding pockets.
Biological Activity
The compound 5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a hybrid molecule that combines the pharmacological properties of pyrazolo[1,5-a]pyrimidines and oxadiazoles. This article explores its biological activity, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[1,5-a]pyrimidine moiety known for its diverse biological activities.
- A 1,2,4-oxadiazole ring which has been associated with various pharmacological effects including antimicrobial and anticancer properties.
- A thiophene substituent that enhances the compound's biological profile.
1. Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the oxadiazole ring have been reported to induce apoptosis in cancer cells. In a study by Murty et al. (2017), various oxadiazole derivatives were synthesized and tested against different cancer cell lines. The results showed that certain compounds had IC50 values as low as 2.84 µM against SMMC-7721 cells and comparable activities against MCF-7 and A549 cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 15 | SMMC-7721 | 2.84 |
| 16 | MCF-7 | 4.56 |
| 17 | A549 | 4.13 |
2. Antimicrobial Activity
The oxadiazole scaffold has been extensively studied for its antimicrobial properties. A review highlighted that compounds with the oxadiazole structure demonstrated broad-spectrum activity against various pathogens including bacteria and fungi . For example, derivatives have shown efficacy against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 4–8 µM .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 21c | M. tuberculosis | 4–8 |
| 21a | M. kansasii | 8–16 |
The mechanisms through which these compounds exert their biological effects are varied:
- Anticancer Activity : The induction of apoptosis is often mediated through the activation of caspases and modulation of cell cycle proteins.
- Antimicrobial Activity : Compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
Case Study 1: Anticancer Screening
In a recent investigation involving a series of oxadiazole derivatives, specific compounds were evaluated for their ability to inhibit tumor growth in vitro. The study found that certain derivatives not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis in cancer cells .
Case Study 2: Antitubercular Activity
Another study focused on the antitubercular activity of a novel series of oxadiazole derivatives. The researchers conducted molecular docking studies to assess binding affinities to key bacterial enzymes, revealing promising interactions that correlated with observed antimicrobial activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
